molecular formula C106H175N35O24S4 B1139123 テルチアピン-Q CAS No. 252198-49-5

テルチアピン-Q

カタログ番号 B1139123
CAS番号: 252198-49-5
分子量: 2452.0 g/mol
InChIキー: GMZAXHIZSCRCHM-MIPBWYARSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the European honey bee Apis mellifera.
Tertiapin has been isolated from the venom of the Honeybee Apis mellifera. Tertiapin-Q is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine. Tertiapin-Q blocks the inwardly rectifying Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/GIRK4 also known as IKACh) potassium channels with Kd values of around 2 nM and 8 nM respectively. Tertiapin-Q also inhibits calcium-activated large conductance BK potassium channels (KCa1.1) in a concentration and voltage-dependent manner (IC50 ~ 5 nM), in addition to inhibiting Kir3.1/3.2 (GIRK1/GIRK2) heteromultimer potassium channels with a Kd close to 270 nM. Tertiapin-Q can prevent dose-dependent acetylcholine(ACh)-induced atrioventricular blocks in mammalian hearts, as KCNJ3/KCNJ5 channels (also named I(KACh)), are activated by ACh found in mammalian myocytes.

科学的研究の応用

Gタンパク質結合K+チャネルの阻害

テルチアピン-Qは、Gタンパク質結合K+チャネルを阻害することが判明しており、一次性徐脈のマウスモデルにおいて洞結節機能不全と房室伝導を救済することができます {svg_1}. これは、this compoundが、洞結節機能不全に関連する心臓病の治療に潜在的に使用できることを示唆しています {svg_2}.

心拍数の改善

This compoundは、特定の遺伝子改変マウス系統の心拍数を有意に改善することが示されています {svg_3}. これは、this compoundが、心拍数の管理を目的とした治療に潜在的に使用できることを示しています。

房室伝導の改善

心拍数を改善することに加えて、this compoundは、特定のマウスモデルにおいて房室伝導を改善することが判明しています {svg_4}. これは、this compoundが、房室伝導に関連する病状の治療に潜在的に使用できることを示唆しています。

組換え型および天然型の大電導K+チャネルの遮断

This compoundは、組換え型および天然型の大電導K+チャネルを、使用依存的に遮断することが判明しています {svg_5}. これは、this compoundが、これらのチャネルの研究およびそれらを標的とする治療法の開発に潜在的に使用できることを示唆しています。

特定の種類のKirおよび電位依存性Ca2+活性化K+チャネルの阻害

This compoundは、特定の種類のKirおよび電位依存性Ca2+活性化K+チャネルを阻害することが判明しています {svg_6}. これは、this compoundが、これらのチャネルの研究およびそれらを標的とする治療法の開発に潜在的に使用できることを示唆しています。

疼痛生理学および治療における潜在的な応用

This compoundは、ナノモル範囲で異なるメカニズムを介して、特定の種類のKirおよび電位依存性Ca2+活性化K+チャネルを阻害する能力があるため、疼痛生理学および治療に影響を与える可能性があります {svg_7}.

作用機序

Target of Action

Tertiapin-Q is a high-affinity blocker for inward-rectifier potassium channels . It binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . These channels are integral components of neuronal activity, contributing to the maintenance of the resting potential, the duration of the action potential, and neuronal excitability .

Mode of Action

Tertiapin-Q interacts with its targets by binding specifically to different subunits of the inward rectifier potassium channel . It induces a dose-dependent block of the potassium current . It is thought that Tertiapin-Q binds to the Kir channel with its α-helix situated at the C-terminal of the peptide, thereby blocking the channel .

Biochemical Pathways

The primary biochemical pathway affected by Tertiapin-Q involves G-protein–gated inwardly rectifying potassium (GIRK) channels . These channels are inhibited by μ-opioid receptors (MORs), which are G-protein–coupled receptors . The inhibition of GIRK channels contributes to the modulation of respiratory depression by MORs .

Pharmacokinetics

It is known that tertiapin-q is a stable derivative of the bee venom toxin tertiapin , suggesting that it may have similar ADME properties

Result of Action

The primary result of Tertiapin-Q’s action is the modulation of heart rate and atrioventricular conduction . In mouse models of primary bradycardia, Tertiapin-Q significantly improved heart rate . It also improved cardiac conduction . In addition, Tertiapin-Q contributes to the modulation of respiratory depression by MORs .

Safety and Hazards

Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .

将来の方向性

Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .

生化学分析

Biochemical Properties

Tertiapin-Q interacts with GIRK1/4 and ROMK1 channels, blocking them with high affinity . This interaction is crucial in biochemical reactions, particularly those involving potassium ion transport .

Cellular Effects

Tertiapin-Q has significant effects on various types of cells and cellular processes. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia . It also inhibits the G-protein-activated K+ current (IKACh), which can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tertiapin-Q exerts its effects at the molecular level by binding to GIRK1/4 and ROMK1 channels with high affinity . This binding interaction results in the inhibition of these channels, leading to changes in potassium ion transport, which can subsequently influence gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tertiapin-Q have been observed to change over time. For instance, it has been shown to significantly improve the heart rate of certain mouse models over time . Information on the product’s stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of Tertiapin-Q have been studied in animal models, particularly in mice. It has been shown to improve heart rate and atrioventricular conduction in mouse models of primary bradycardia

Metabolic Pathways

Tertiapin-Q is involved in metabolic pathways related to potassium ion transport . It interacts with GIRK1/4 and ROMK1 channels, which play a crucial role in these pathways .

Transport and Distribution

Tertiapin-Q is transported and distributed within cells and tissues through its interaction with GIRK1/4 and ROMK1 channels . These channels are involved in potassium ion transport, which can influence the localization or accumulation of Tertiapin-Q .

Subcellular Localization

The subcellular localization of Tertiapin-Q is likely associated with the GIRK1/4 and ROMK1 channels it interacts with . These channels are typically located in the cell membrane, suggesting that Tertiapin-Q may also be localized in this region

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of tertiapin-Q involves a series of chemical reactions that result in the formation of the final product. The pathway is designed to be efficient and cost-effective while ensuring high yields of the desired compound.", "Starting Materials": [ "Boc-Lys-OH", "Boc-Arg(Pbf)-OH", "Boc-Phe-OH", "Boc-Pro-OH", "Boc-Asp(OtBu)-OH", "Boc-Tyr(tBu)-OH", "Boc-Gly-OH", "Boc-Val-OH", "Boc-Leu-OH", "Boc-Ile-OH", "Boc-Thr(tBu)-OH", "Boc-Ser(tBu)-OH", "Boc-His(Trt)-OH", "Boc-Cys(Trt)-OH", "HBTU", "DIPEA", "TFA", "TFA/H2O" ], "Reaction": [ "Step 1: Boc-Lys-OH is reacted with Boc-Arg(Pbf)-OH in the presence of HBTU and DIPEA to form a dipeptide intermediate.", "Step 2: The dipeptide intermediate is coupled with Boc-Phe-OH using HBTU and DIPEA to form a tripeptide intermediate.", "Step 3: The tripeptide intermediate is coupled with Boc-Pro-OH using HBTU and DIPEA to form a tetrapeptide intermediate.", "Step 4: The tetrapeptide intermediate is coupled with Boc-Asp(OtBu)-OH using HBTU and DIPEA to form a pentapeptide intermediate.", "Step 5: The pentapeptide intermediate is coupled with Boc-Tyr(tBu)-OH using HBTU and DIPEA to form a hexapeptide intermediate.", "Step 6: The hexapeptide intermediate is coupled with Boc-Gly-OH using HBTU and DIPEA to form a heptapeptide intermediate.", "Step 7: The heptapeptide intermediate is coupled with Boc-Val-OH using HBTU and DIPEA to form an octapeptide intermediate.", "Step 8: The octapeptide intermediate is coupled with Boc-Leu-OH using HBTU and DIPEA to form a nonapeptide intermediate.", "Step 9: The nonapeptide intermediate is coupled with Boc-Ile-OH using HBTU and DIPEA to form a decapeptide intermediate.", "Step 10: The decapeptide intermediate is deprotected using TFA to remove all the Boc groups.", "Step 11: The resulting amino acid sequence is cyclized using TFA/H2O to form tertiapin-Q." ] }

CAS番号

252198-49-5

分子式

C106H175N35O24S4

分子量

2452.0 g/mol

IUPAC名

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

InChIキー

GMZAXHIZSCRCHM-MIPBWYARSA-N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC

正規SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC

外観

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21

製品の起源

United States

Q & A

Q1: What is the primary molecular target of tertiapin-Q?

A1: Tertiapin-Q primarily targets inward-rectifier potassium (Kir) channels, particularly the ROMK1 (Kir1.1) and GIRK (Kir3) channel subfamilies. [, , , ]

Q2: How does tertiapin-Q interact with its target channels?

A2: Tertiapin-Q inhibits Kir channels by binding to their external vestibule, effectively blocking the pore through which potassium ions flow. [, ] This binding involves the alpha-helical domain of tertiapin-Q, with histidine 12 playing a crucial role in pore blockage. [] The interaction is a bimolecular reaction, meaning one tertiapin-Q molecule binds to one channel. []

Q3: What are the downstream effects of tertiapin-Q binding to Kir channels?

A3: By blocking Kir channels, tertiapin-Q prevents the outward flow of potassium ions. This inhibition leads to membrane depolarization, increased neuronal excitability, and altered cellular signaling. [, , , ] For instance, tertiapin-Q blocks the action potential after hyperpolarization (AHP) and increases action potential duration in dorsal root ganglion (DRG) neurons. [] In the heart, it can suppress atrial tachyarrhythmias. []

Q4: What is the molecular formula and weight of tertiapin-Q?

A4: The research articles provided do not explicitly state the molecular formula and weight of tertiapin-Q.

Q5: What structural features distinguish tertiapin-Q from its parent compound, tertiapin?

A5: Tertiapin-Q is an oxidation-resistant mutant of tertiapin, where the methionine residue is replaced with a glutamine residue. This substitution enhances its stability without significantly altering its binding affinity for ROMK1 and GIRK1/4 channels. []

Q6: How does the structure of tertiapin-Q contribute to its selectivity for certain Kir channels?

A6: Computational modeling studies suggest that the unique structure of the rKir1.1 channel vestibule, particularly the hydrophobic protrusions formed by Phe146 and Phe148, allows a precise interaction with tertiapin-Q, while potentially hindering the binding of other classical animal toxins. []

Q7: How do modifications to the tertiapin-Q structure affect its activity?

A7: Modifications to the tertiapin-Q structure can significantly impact its channel-blocking activity and binding affinity. For example:

  • Replacing histidine 12 with alanine reduces the binding affinity for ROMK1. []
  • Replacing histidine 12 with lysine (tertiapin-KQ) enhances binding affinity for ROMK1 and minimizes pH sensitivity. []
  • A single amino acid mutation can increase tertiapin-Q’s binding affinity for Kir2.1 by five orders of magnitude. []

Q8: What is the role of tertiapin-Q in studying the physiological functions of Kir channels?

A8: Tertiapin-Q has proven to be a valuable tool for investigating the physiological roles of Kir channels in various tissues and systems, including:

  • Heart: Investigating the contribution of Kir channels to atrial tachycardia remodeling and contractile dysfunction. [, ]
  • Kidney: Examining the role of Kir channels in regulating renal vascular tone, potassium excretion, and blood pressure. [, , ]
  • Nervous system: Studying the involvement of Kir channels in neuronal excitability, synaptic plasticity, and cognitive function. [, , , ]
  • Pulmonary veins: Studying the role of Kir channels in the excitability of pulmonary veins. []

Q9: What types of in vitro and in vivo models have been used to study tertiapin-Q?

A9: Various experimental models have been employed to investigate the effects of tertiapin-Q, including:

    • Two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant Kir and BK channels []
    • Patch-clamp recordings in isolated cardiomyocytes [, ]
    • Patch-clamp recordings in cultured DRG neurons [, ]
    • Cell culture studies using human embryonic kidney (HEK) 293 cells transfected with Kir channels []
    • Studies in anesthetized rabbits examining the role of Kir channels in the hypotensive effect of imidazoline-like drugs []
    • Experiments in rats and mice to investigate the role of Kir channels in opioid-induced respiratory depression []
    • Rodent models of diabetes to study the impact of tertiapin-Q on renal function [, ]

Q10: What are the limitations of using tertiapin-Q in research?

A11: - Limited subtype selectivity: While tertiapin-Q preferentially targets certain Kir channels, it does not exhibit absolute selectivity. Developing analogs with higher subtype specificity remains an area of active research. - pH sensitivity: Tertiapin-Q's inhibitory effect on ROMK1 is influenced by extracellular pH, primarily due to the histidine residue at position 12. [] This sensitivity can complicate interpretation of results, particularly in systems where pH fluctuates. - Limited information on long-term effects: The majority of studies focus on the acute effects of tertiapin-Q. More research is needed to understand its long-term impact on cellular function and viability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。